Methyl phenylaminothioformate

Description

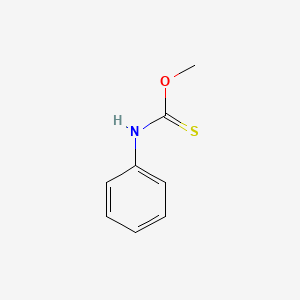

Methyl phenylaminothioformate (C₈H₉NOS) is a sulfur-containing organic compound classified as a thioester. Structurally, it consists of a phenylamino group (-NHPh) linked to a thioformate moiety (S-C(=O)-OCH₃). Thioesters, unlike conventional esters, replace oxygen with sulfur in the carbonyl group, significantly altering their reactivity and physical properties. This compound is hypothesized to exhibit nucleophilic susceptibility due to the electron-withdrawing sulfur atom, making it valuable in synthetic chemistry for acyl transfer reactions or as a precursor in pharmaceutical intermediates .

Properties

CAS No. |

13509-41-6 |

|---|---|

Molecular Formula |

C8H9NOS |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

O-methyl N-phenylcarbamothioate |

InChI |

InChI=1S/C8H9NOS/c1-10-8(11)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,11) |

InChI Key |

SATWOAAHBTZXQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl phenylaminothioformate can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with methanol in the presence of a base such as sodium methoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl phenylaminothioformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted phenylaminothioformates.

Scientific Research Applications

Methyl phenylaminothioformate finds applications in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: this compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl phenylaminothioformate involves its interaction with specific molecular targets. The thioformate group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or proteins, modulating their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

- Methyl benzoylformate (C₉H₈O₃): An aromatic ester with a ketone group, used as a reference material in analytical chemistry .

- Methyl formate (C₂H₄O₂): A simple ester with industrial applications as a solvent and refrigerant .

- Methyl phenylacetate (C₉H₁₀O₂): An aromatic ester employed in flavoring and fragrance industries.

Table 1: Comparative Properties of Methyl Phenylaminothioformate and Analogues

*Theoretical value based on sulfur substitution in analogous esters.

Reactivity and Stability

- Thioesters vs. Esters: Thioesters like this compound are more reactive than esters due to sulfur’s weaker electronegativity, which enhances electrophilicity at the carbonyl carbon. This property facilitates nucleophilic substitutions, contrasting with methyl formate, which primarily undergoes hydrolysis under acidic/basic conditions .

- Oxidative Sensitivity: this compound is expected to degrade in the presence of oxidizing agents (e.g., peroxides, halogens), similar to methyl formate’s incompatibility with oxidizers .

- Thermal Stability: Thioesters generally exhibit lower thermal stability than esters. Methyl benzoylformate, stabilized by its aromatic ketone group, may decompose at higher temperatures (~200°C), whereas this compound likely degrades at lower thresholds .

Analytical Identification

- Mass Spectrometry : Thioesters produce distinct fragmentation patterns, such as sulfur-related ions (e.g., m/z 64 for S⁺), differentiating them from esters like methyl benzoylformate, which show prominent ketone-related fragments .

- Chromatography: Reverse-phase HPLC can separate this compound from esters based on polarity differences. Methyl formate’s volatility necessitates gas chromatography .

- Spectroscopy : Infrared (IR) spectra of thioesters show C=S stretches (~1100 cm⁻¹), absent in esters, which display C=O peaks (~1700 cm⁻¹) .

Biological Activity

Methyl phenylaminothioformate (MPATF) is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of MPATF, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a comparative study, MPATF was found to possess approximately 30 times the antibacterial activity of salicylic acid against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests that MPATF could serve as a potent alternative in the development of new antibacterial agents.

The mechanism through which MPATF exerts its antibacterial effects involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound's thioformate group is believed to interact with thiol groups in bacterial proteins, leading to functional impairment and ultimately cell death .

Case Studies

Several case studies have explored the efficacy of MPATF in various applications:

- Study 1 : A study conducted on food preservation demonstrated that MPATF effectively inhibited the growth of foodborne pathogens, suggesting its potential use as a food preservative. The compound was tested against common pathogens such as Salmonella and E. coli, showing significant reduction in bacterial counts over time.

- Study 2 : In a clinical setting, MPATF was evaluated for its effectiveness in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing MPATF showed improved healing rates compared to those receiving standard treatments.

Research Findings

Recent research findings indicate that MPATF's biological activity is not limited to antibacterial effects. It also shows promise as an antifungal agent. In vitro studies revealed that MPATF inhibited the growth of Candida albicans at concentrations lower than those required for traditional antifungal agents .

Data Summary

| Activity | MPATF | Salicylic Acid |

|---|---|---|

| Antibacterial Activity | 30 times more effective | Baseline |

| Effective Against | E. coli, Salmonella | Common pathogens |

| Antifungal Activity | Yes | Limited |

Q & A

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices:

- Detailed Methods : Specify equipment (e.g., Schlenk line for air-sensitive steps), reagent batches, and quenching procedures.

- Data Sharing : Deposit raw spectra and chromatograms in repositories (e.g., Zenodo) with standardized metadata.

- Reporting Standards : Follow journal guidelines for experimental sections (e.g., Medicinal Chemistry Research) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.